TC-G 24 is classified as a small molecule inhibitor, specifically targeting GSK-3β, which plays a crucial role in various cellular processes including metabolism, cell cycle regulation, and apoptosis. The compound is sourced from chemical suppliers like Tocris Bioscience and R&D Systems, where it is available for research purposes .
The synthesis of TC-G 24 involves several key steps that typically include:
The detailed synthetic pathway may involve multiple reaction stages including coupling reactions and deprotection steps, which are critical for achieving the final structure of TC-G 24.
The molecular structure of TC-G 24 can be represented as follows:
TC-G 24 undergoes specific chemical reactions that are relevant to its function as a GSK-3β inhibitor:
These reactions can be studied using biochemical assays that measure enzyme activity in the presence of TC-G 24 compared to controls.
The mechanism by which TC-G 24 exerts its effects involves:
Experimental data supporting these actions can be obtained through in vitro studies measuring glycogen levels in treated versus untreated cells.
TC-G 24 has several potential applications in scientific research:
The identification of TC-G 24 (chemical name: N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine) originated from advanced computational approaches targeting glycogen synthase kinase-3β (GSK-3β). Ligand-based virtual screening leveraged known pharmacophores of GSK-3β inhibitors, focusing on key interactions within the ATP-binding site. This kinase, implicated in Alzheimer’s disease, diabetes, and cancer, possesses a highly conserved ATP-binding pocket, necessitating precise computational strategies to achieve selectivity. Virtual libraries were screened for compounds capable of forming critical hydrogen bonds with the kinase’s hinge region residues (Asp133 and Val135) and hydrophobic interactions with adjacent pockets [1] [9]. The oxadiazol-amine scaffold of TC-G 24 emerged as a top candidate due to its high predicted binding affinity (IC~50~ = 17 nM) and optimal drug-like properties, including a molecular weight of 330.73 g/mol and calculated blood-brain barrier (BBB) penetration potential [1] [8].
Table 1: Key Physicochemical and Biological Properties of TC-G 24
Property | Value |
---|---|
Molecular Formula | C~15~H~11~ClN~4~O~3~ |
Molecular Weight | 330.73 g/mol |
GSK-3β IC~50~ | 17.1 nM |
Selectivity (vs. CDK2) | 22% inhibition at 10 µM |
Solubility (DMSO) | 3.31 mg/mL (10 mM with warming) |
CAS Number | 1257256-44-2 |
The 1,3,4-oxadiazole core of TC-G 24 was strategically optimized to enhance selectivity for GSK-3β over related kinases. Initial hits exhibited off-target activity against cyclin-dependent kinase 2 (CDK2), prompting systematic structural modifications:
This optimization yielded >100-fold selectivity for GSK-3β over CDK2, addressing a key limitation of first-generation inhibitors like SB-216763, which show promiscuous kinase inhibition [1] [6].
Table 2: Scaffold Optimization of TC-G 24 Compared to Precursors
Modification Site | Structural Change | Impact on Selectivity |
---|---|---|
5-Position of Oxadiazole | 4-Nitrophenyl group | ↑ π-Stacking with Phe93 |
2-Position of Oxadiazole | 3-Chloro-4-methylaniline | ↑ Hydrophobic contacts with Val135 |
Core Heterocycle | 1,3,4-Oxadiazole | ↑ Planarity for ATP-site binding |
TC-G 24 represents a significant evolution from early GSK-3β inhibitors, addressing limitations in selectivity, brain bioavailability, and mechanistic drawbacks:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7